
(R)-4-chloro-n-(2-hydroxypropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-4-chloro-n-(2-hydroxypropyl)benzamide” is a chemical compound with the following structural formula:
This compound
This compound belongs to the class of benzamides, which are derivatives of benzoic acid. The “R” designation indicates the stereochemistry of the chiral center in the molecule.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of “®-4-chloro-n-(2-hydroxypropyl)benzamide.” One common approach involves the reaction of 4-chlorobenzoyl chloride with ®-2-hydroxypropylamine. The reaction proceeds as follows:
4-chlorobenzoyl chloride+(R)-2-hydroxypropylamine→this compound
Reaction Conditions:: The reaction typically occurs under anhydrous conditions, using an organic solvent such as dichloromethane or chloroform. Acidic or basic catalysts may be employed to facilitate the reaction.
Industrial Production Methods:: Large-scale industrial production of this compound may involve continuous flow processes or batch reactions. Optimization of reaction conditions, yield, and purity is crucial for efficient production.
Chemical Reactions Analysis
Reactions:: “®-4-chloro-n-(2-hydroxypropyl)benzamide” can undergo various chemical transformations, including:
Oxidation: Oxidation of the benzyl group or the hydroxypropyl moiety.
Reduction: Reduction of the carbonyl group to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions at the chlorine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols.
Major Products:: The major products depend on the specific reaction conditions. For example:
- Oxidation may yield the corresponding carboxylic acid.
- Reduction leads to the alcohol derivative.
- Substitution can result in various amide derivatives.
Scientific Research Applications
Chemistry::
- “®-4-chloro-n-(2-hydroxypropyl)benzamide” serves as a building block in organic synthesis.
- It can be modified to create novel ligands or catalysts.
- Research on its biological activity, pharmacokinetics, and potential therapeutic applications.
- Investigation of its interactions with enzymes, receptors, or other biomolecules.
- Use in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The exact mechanism by which “®-4-chloro-n-(2-hydroxypropyl)benzamide” exerts its effects depends on its specific application. It may act as an enzyme inhibitor, receptor modulator, or participate in metabolic pathways.
Comparison with Similar Compounds
While there are no direct analogs to this compound, its unique stereochemistry and functional groups distinguish it from related benzamides.
: Example reference. : Another reference.
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
4-chloro-N-[(2R)-2-hydroxypropyl]benzamide |
InChI |
InChI=1S/C10H12ClNO2/c1-7(13)6-12-10(14)8-2-4-9(11)5-3-8/h2-5,7,13H,6H2,1H3,(H,12,14)/t7-/m1/s1 |
InChI Key |
ZPIIXMQKNNPMFG-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CNC(=O)C1=CC=C(C=C1)Cl)O |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


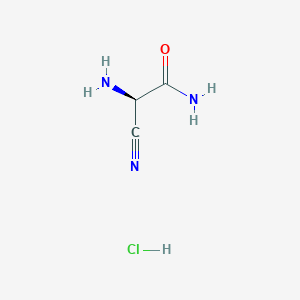
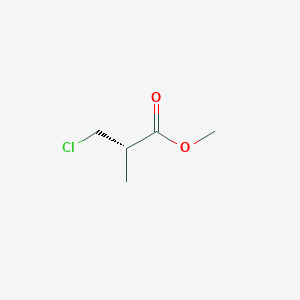
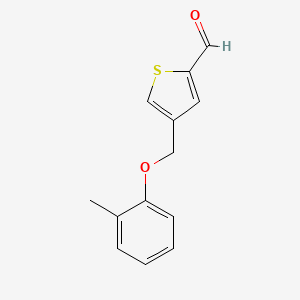

![1-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B12985804.png)
![Rel-5-benzyl 1-(tert-butyl) (2S,3aR,7aS)-2-(hydroxymethyl)hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(4H)-dicarboxylate](/img/structure/B12985817.png)
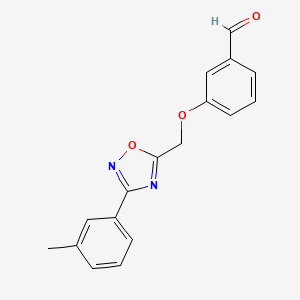
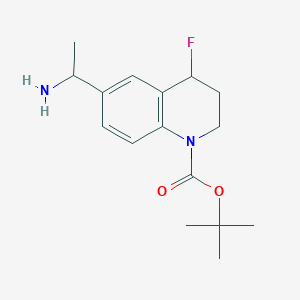
![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B12985837.png)
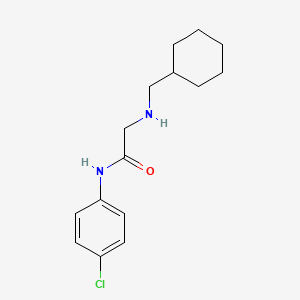
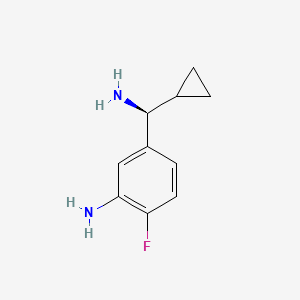
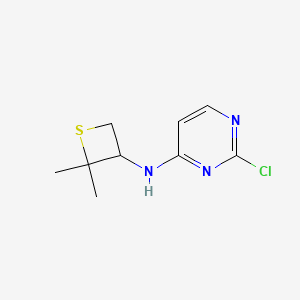
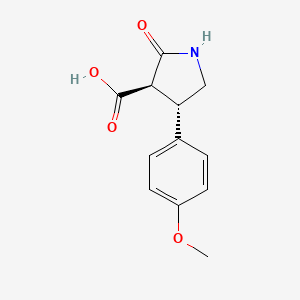
![1-(Bicyclo[1.1.1]pentan-1-yl)-1H-indole](/img/structure/B12985883.png)
